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Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune
diseases such as rheumatoid arthritis.[1] The control of impurities in the drug substance and
product is a critical aspect of pharmaceutical development and manufacturing to ensure safety
and efficacy. Forced degradation studies under various stress conditions (acidic, basic,
oxidative, and thermal) have shown that Tofacitinib can degrade, leading to the formation of
several impurities.[2] Additionally, process-related impurities can arise during the synthesis of
the active pharmaceutical ingredient (API).[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the
unequivocal structural elucidation of these unknown impurities.[3] Its non-destructive nature
and the wealth of structural information it provides, including through-bond and through-space
correlations, make it ideal for characterizing novel molecular structures.[3] This application note
provides a detailed protocol for the use of one- and two-dimensional NMR techniques for the
structural elucidation of Tofacitinib impurities.

Tofacitinib's therapeutic effect is achieved through the inhibition of the JAK-STAT signaling
pathway, a crucial pathway in the immune system's response.[4] Understanding this pathway
provides context for the drug's mechanism of action.
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols
Impurity Isolation (Preparative HPLC)

For the effective structural elucidation of an unknown impurity, it is often necessary to isolate
and purify the compound of interest from the reaction mixture or the drug product. High-
performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Protocol:

e Method Development: Develop a suitable HPLC method for the separation of the impurity
from the API and other components. A reversed-phase C18 column is often a good starting
point.[2]

o Sample Preparation: Dissolve a sufficient amount of the bulk material containing the impurity
in a suitable solvent.

» Fraction Collection: Perform multiple injections onto a preparative HPLC system and collect
the fractions corresponding to the impurity peak.

o Purity Check: Analyze the collected fractions using an analytical HPLC method to ensure the
purity of the isolated impurity.

e Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced
pressure to obtain the isolated impurity as a solid or oil.
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NMR Sample Preparation

Protocol:

Sample Weighing: Accurately weigh 5-15 mg of the isolated impurity or the reference
standard.

e Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-ds, CDCIs, Methanol-
d4) in which the compound is fully soluble. The choice of solvent is critical to avoid
overlapping signals with the analyte.

» Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated
solvent in a clean, dry vial.

o Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

o Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following workflow is recommended for acquiring a comprehensive set of NMR data for
structural elucidation.
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Caption: A typical workflow for NMR-based structural elucidation.
Protocol:

¢ 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides
information on the number of different types of protons, their chemical environment, and their

coupling patterns.

¢ 13C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of

unique carbon atoms in the molecule.
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o DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-
135 experiments to differentiate between CH, CHz, and CHs groups.

e 2D COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-
proton (*H-1H) spin-spin coupling networks, which helps in establishing connectivity within
molecular fragments.

e 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to
correlate directly bonded proton-carbon (*H-13C) pairs.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to
identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for
connecting molecular fragments.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is in question, a
2D NOESY experiment can be performed to identify through-space correlations between
protons that are in close proximity.

Data Presentation and Interpretation

A systematic interpretation of the acquired NMR data is essential for accurate structure
elucidation. The data should be compiled into tables for clarity and ease of comparison.

Case Study: Tofacitinib Impurity - N-Methyl-N-((3R,4R)-4-
methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This impurity, with CAS number 477600-74-1, is a known process-related impurity of
Tofacitinib.[5] Its structure was confirmed using a combination of NMR techniques.

Table 1: *H NMR Data for Tofacitinib Impurity in CDClIs (400 MHZz)[6]
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Chemical Shift o Coupling . .
Multiplicity Constant (J) Integration Assighment
(3) ppm o,
11.38 bs - 1H Pyrrolo-NH
8.30 S - 1H Pyrimidine-H
7.05 d 3.5 1H Pyrrolo-H
6.54 d 3.5 1H Pyrrolo-H
4.89-4.87 m - 1H Piperidine-CH
3.39 s - 3H N-CHs
3.27 dd 12.0,9.3 1H Piperidine-CH2
3.04 dd 12.0, 3.9 1H Piperidine-CH:
2.94 td 12.6,3.1 1H Piperidine-CHz2
2.84 dt 12.6,4.3 1H Piperidine-CHz
2.51-2.48 m - 1H Piperidine-CH
2.12 bs - 2H Piperidine-NH2
1.89 ddt 13.7,10.6, 4 1H Piperidine-CHz2
1.62 dg 13.7, 4 1H Piperidine-CHz2
1.07 d 7.3 3H C-CHs

Data Interpretation:

The *H NMR spectrum clearly shows the characteristic signals for the pyrrolo[2,3-

d]pyrimidine ring system.

The signals in the aliphatic region correspond to the substituted piperidine ring.

COSY data would confirm the coupling between the protons on the piperidine ring.

HSQC data would link each proton to its directly attached carbon atom.
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 HMBC data would be crucial to confirm the connectivity between the pyrrolo[2,3-d]pyrimidine
and the piperidine ring via the N-methyl group.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of impurities in
pharmaceutical manufacturing. A combination of 1D and 2D NMR experiments provides a
comprehensive dataset that allows for the unambiguous determination of the chemical
structure of unknown compounds. The protocols and data presented in this application note
provide a framework for researchers and scientists to effectively utilize NMR for the
characterization of Tofacitinib impurities, thereby ensuring the quality and safety of the final
drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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